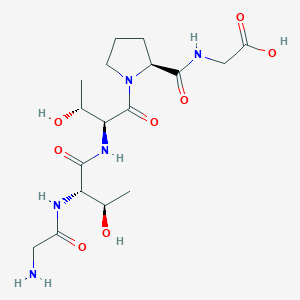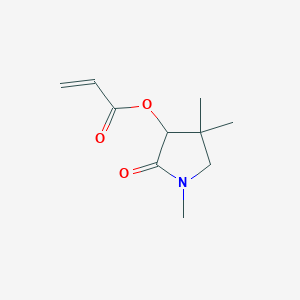![molecular formula C12H24N2O B14215973 Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]- CAS No. 824938-95-6](/img/structure/B14215973.png)
Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetamide group attached to a cyclohexyl ring, which is further substituted with a methyl(1-methylethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]- typically involves the reaction of cyclohexylamine with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with isopropylamine to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pH, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and chromatography to confirm their structures and purity .
Scientific Research Applications
Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-[(1R,2S,5R)-2-[(3S)-3-amino-2-oxo-1-pyrrolidinyl]-5-[methyl(1-methylethyl)amino]cyclohexyl]-
- N-(4-Hydroxyphenyl)acetamide - (1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol
Uniqueness
Compared to similar compounds, Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]- is unique due to its specific substitution pattern on the cyclohexyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
824938-95-6 |
|---|---|
Molecular Formula |
C12H24N2O |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
N-[(1R,2R)-2-[methyl(propan-2-yl)amino]cyclohexyl]acetamide |
InChI |
InChI=1S/C12H24N2O/c1-9(2)14(4)12-8-6-5-7-11(12)13-10(3)15/h9,11-12H,5-8H2,1-4H3,(H,13,15)/t11-,12-/m1/s1 |
InChI Key |
AJFHIJSIKVMCMP-VXGBXAGGSA-N |
Isomeric SMILES |
CC(C)N(C)[C@@H]1CCCC[C@H]1NC(=O)C |
Canonical SMILES |
CC(C)N(C)C1CCCCC1NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-[3-[2-(diphenylphosphanylmethyl)phenyl]phenyl]phenyl]methyl-diphenylphosphane](/img/structure/B14215909.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis[N-(3,4-dimethylphenyl)-3,4-dimethylaniline]](/img/structure/B14215917.png)
![1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-one](/img/structure/B14215918.png)





![1-[1-(2,2-Diphenylethyl)-6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B14215947.png)
![2-[(4-Chlorobenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14215954.png)

boranyl](/img/structure/B14215959.png)
